IRINOTECAN HCl)trihydrate)

Solubility Formulation Development Bioavailability

Substituting anhydrous or alternative salt forms of irinotecan introduces variability in solubility, dissolution kinetics, and crystalline stability that compromises experimental reproducibility. Irinotecan HCl trihydrate (CAS 136572-09-3) is the USP/Ph. Eur. reference standard form with defined trihydrate stoichiometry and 98.0-102.0% purity (anhydrous basis). • Validated IC50: 15.8 μM (LoVo), 5.17 μM (HT-29) for dose-response benchmarking • 92% max tumor growth inhibition in COLO 320 xenografts as in vivo positive control • 36-month powder stability at -20°C (desiccated); room temperature shipping eliminates cold-chain logistics costs

Molecular Formula C33H41ClN4O7
Molecular Weight 641.2 g/mol
CAS No. 136572-09-3
Cat. No. B1684461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRINOTECAN HCl)trihydrate)
CAS136572-09-3
Synonyms7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811
Molecular FormulaC33H41ClN4O7
Molecular Weight641.2 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl
InChIInChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1
InChIKeyOHNBIIZWIUBGTK-NYPSMHOZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Irinotecan HCl Trihydrate Specifications & Differentiation


Irinotecan hydrochloride trihydrate (CAS 136572-09-3) is the precisely defined trihydrate crystalline form of the hydrochloride salt of irinotecan, a semisynthetic camptothecin derivative and prodrug topoisomerase I inhibitor [1]. The compound exhibits distinct physicochemical properties compared to anhydrous irinotecan hydrochloride, including a defined water content of three molecules per formula unit (molecular weight: 677.18 g/mol vs. 623.14 g/mol anhydrous basis) and specific solubility and stability characteristics that are critical for reproducible research and pharmaceutical manufacturing [2].

Irinotecan HCl Trihydrate Substitution Limitations


Substituting irinotecan hydrochloride trihydrate with anhydrous irinotecan hydrochloride, irinotecan free base, or alternative salt forms introduces measurable differences in aqueous solubility, dissolution kinetics, and long-term crystalline stability that directly impact experimental reproducibility and formulation consistency [1]. The trihydrate crystalline form is the reference standard specified in both the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) monographs, with defined purity acceptance criteria of 98.0%–102.0% calculated on the anhydrous basis, ensuring batch-to-batch consistency for regulated applications [2]. Furthermore, the pH-dependent lactone-carboxylate equilibrium of irinotecan—which governs both cellular uptake and bioactivation to SN-38—is sensitive to the compound's specific salt and hydration state, making form-specific characterization essential for any study where pharmacokinetic or pharmacodynamic parameters are measured [3].

Irinotecan HCl Trihydrate Comparative Evidence


Aqueous Solubility: Trihydrate vs. Anhydrous

Irinotecan hydrochloride trihydrate exhibits superior aqueous solubility compared to anhydrous irinotecan hydrochloride. The trihydrate form is sparingly soluble in water per Ph. Eur. specifications, whereas the anhydrous form demonstrates substantially reduced water solubility [1]. This solubility differential directly impacts dissolution rates in aqueous formulation buffers and in vitro assay media preparation. Commercial technical datasheets report water solubility for the trihydrate ranging from 1 mg/mL to 25 mg/mL with warming, values that cannot be achieved with the anhydrous free base .

Solubility Formulation Development Bioavailability

Thermal Stability & Storage Compliance

Irinotecan hydrochloride trihydrate exhibits defined thermal stability parameters that are documented in compendial monographs and validated by commercial stability testing. The compound undergoes decomposition at 250-256°C . Critically, room temperature shipping stability has been validated for the trihydrate form, eliminating the requirement for cold-chain logistics during transport—a significant operational advantage over forms requiring frozen storage . In lyophilized powder form, the compound maintains stability for 36 months at -20°C under desiccated conditions, with solution stability documented for up to 3 months at -20°C [1]. These parameters are form-specific; alternative hydration states or salt forms may exhibit different degradation kinetics under identical storage conditions.

Stability Storage Quality Control

Target Potency: Prodrug vs. SN-38

Irinotecan hydrochloride trihydrate functions as a prodrug requiring carboxylesterase-mediated conversion to its active metabolite SN-38. Comparative potency measurements establish a clear quantitative differentiation: SN-38 is approximately 1000 times more potent than irinotecan as an inhibitor of topoisomerase I purified from human and rodent tumor cell lines [1]. In cellular assays, irinotecan hydrochloride trihydrate exhibits cell line-dependent antiproliferative activity with IC50 values of 15.8 μM in LoVo colorectal adenocarcinoma cells and 5.17 μM in HT-29 colorectal adenocarcinoma cells [2]. The potency of SN-38 relative to irinotecan varies from 2-fold to 2000-fold depending on cellular carboxylesterase expression levels and UDP-glucuronosyltransferase (UGT1A1) activity, which governs SN-38 inactivation .

Topoisomerase I Inhibition IC50 Prodrug Activation

In Vivo Antitumor Efficacy

Irinotecan hydrochloride trihydrate demonstrates quantifiable in vivo antitumor activity in established xenograft models. In COLO 320 colorectal cancer xenografts, irinotecan treatment induces a maximum tumor growth inhibition of 92% . At the molecular level, a single dose of irinotecan significantly increases the amount of topoisomerase I covalently bound to DNA in multiple tissues, including stomach, duodenum, colon, and liver, with concomitant elevation of DNA strand breaks in colon mucosa cells compared to untreated controls . In HT-29 xenograft models in athymic female mice, intraperitoneal administration of irinotecan at 100-300 mg/kg inhibits tumor growth, establishing a dose-response relationship for in vivo efficacy .

Xenograft In Vivo Efficacy Tumor Growth Inhibition

Irinotecan HCl Trihydrate Research & Industrial Applications


Colorectal Cancer Cell Line Studies

Irinotecan hydrochloride trihydrate is optimally deployed in colorectal cancer cell line studies where its well-characterized IC50 values (15.8 μM in LoVo; 5.17 μM in HT-29) provide a reproducible reference point for comparative efficacy testing [1]. The 1000-fold potency differential between irinotecan and its active metabolite SN-38 makes this compound particularly valuable for studies investigating carboxylesterase-mediated prodrug activation, UGT1A1-dependent inactivation, and mechanisms of resistance to topoisomerase I inhibition . Researchers should use the trihydrate form to ensure consistent aqueous solubility during dose-response curve generation.

Xenograft Efficacy & Positive Control

The documented 92% maximal tumor growth inhibition in COLO 320 xenografts establishes irinotecan HCl trihydrate as a robust positive control for in vivo efficacy studies [1]. This benchmark is particularly relevant for colorectal cancer models and for evaluating novel combination therapies where additive or synergistic effects with irinotecan are being assessed. The compound's validated room temperature shipping stability facilitates procurement for multi-institutional studies without cold-chain logistics constraints .

Formulation Development with Compendial Standards

For formulation development activities requiring compliance with USP or Ph. Eur. monographs, irinotecan hydrochloride trihydrate (CAS 136572-09-3) is the specified reference standard [1]. The defined purity acceptance criteria (98.0%-102.0% on anhydrous basis) and established infrared spectral identification methods provide a regulatory-compliant quality framework . The trihydrate's sparing aqueous solubility and defined thermal stability parameters (decomposition at 250-256°C) inform appropriate excipient selection and manufacturing process design [2].

Stability & Inventory Planning

Procurement of irinotecan HCl trihydrate supports long-term research inventory planning due to its documented 36-month powder stability when stored at -20°C under desiccated conditions [1]. The validated room temperature shipping stability eliminates cold-chain dependency during transport, reducing logistics costs and simplifying receipt procedures . For laboratories maintaining compound libraries, the 3-month solution stability at -20°C enables pre-preparation of DMSO or aqueous stocks for repeated use across multiple experiments [1].

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